molecular formula C18H21ClFNO4 B5541455 2-isopropoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

2-isopropoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5541455
M. Wt: 369.8 g/mol
InChI Key: SGLIUQOELGKGLT-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by a complex structure that includes a pyridinecarboxylate moiety, indicating potential activity in various chemical reactions and interactions due to its functional groups.

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions that lead to the formation of pyridinecarboxylate esters with diverse substituents. These processes often utilize specific reagents and conditions to achieve the desired structural features, including the incorporation of fluorine and chlorine atoms and the formation of the tetrahydro-3-pyridinecarboxylate core (Sakoda et al., 1992).

Molecular Structure Analysis

Studies on compounds with similar structures have revealed that they adopt nearly planar configurations facilitated by intramolecular interactions, such as O-H...O hydrogen bonding. These structural aspects are crucial for understanding the chemical behavior and reactivity of the compound (Suresh et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by its functional groups, leading to interactions such as C-H...O, C-H...F, and C-H...π. These interactions play a significant role in stabilizing its crystal structure and affect its behavior in chemical reactions (Sagar et al., 2017).

Physical Properties Analysis

The physical properties, including solubility and crystal structure, are influenced by the compound's molecular configuration and the nature of its substituents. For example, the presence of fluorine and chlorine atoms can impact its solubility in various solvents and its melting point (Guan et al., 2015).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity and stability, are determined by its molecular structure. Intramolecular hydrogen bonding and the electronic effects of substituents like fluorine and chlorine can affect its reactivity in chemical synthesis and transformations (Verdecia et al., 1996).

Scientific Research Applications

Insecticidal Activity

Compounds with substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids exhibit significant insecticidal activity. These compounds are employed in compositions for their high degree of insecticidal effectiveness (Napoleão Nepomuceno, P. Pinheiro, André L. V. Coelho, 2007).

Enhanced Dienophilicity

The study on pyridyne reactive intermediates highlights the enhanced dienophilicity of certain substituted pyridines, which could be leveraged in [4+2] cycloaddition reactions for the synthesis of complex organic structures (S. Connon, A. F. Hegarty, 2004).

Calcium-Channel Antagonist Activity

1,4-Dihydropyridine derivatives have been identified as having potential calcium-channel antagonist activity, which is crucial for the development of cardiovascular drugs (A. Linden, C. Şafak, R. Şimşek, M. Gündüz, 2011).

High-Performance Polymers

The synthesis of polyimides containing pyridine and biphenyl units has been researched for their high thermal, mechanical, crystal, and optical properties, indicating their potential application in high-performance materials (Y. Guan, Chunbo Wang, Daming Wang, et al., 2015).

Vitamin B6 Analogues

Research into vitamin B6 analogues, including those modifying the 2-methyl group, has explored their potential as growth-inhibitory agents against certain cancer cell lines, indicating a route for therapeutic application (W. Korytnyk, N. Angelino, 1977).

properties

IUPAC Name

2-propan-2-yloxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFNO4/c1-10(2)24-7-8-25-18(23)16-11(3)21-15(22)9-12(16)17-13(19)5-4-6-14(17)20/h4-6,10,12H,7-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLIUQOELGKGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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